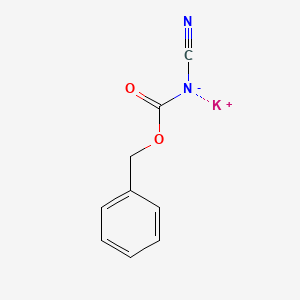

![molecular formula C19H12Cl2N4O2 B12006927 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

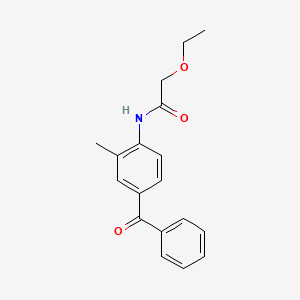

6-Amino-4-(3,5-Dichlor-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-carbonitril ist eine komplexe heterocyclische Verbindung, die in der medizinischen Chemie großes Interesse geweckt hat. Diese Verbindung ist für ihre potenziellen pharmakologischen Eigenschaften bekannt und dient als Schlüsselzwischenprodukt bei der Synthese verschiedener biologisch aktiver Moleküle .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Amino-4-(3,5-Dichlor-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-carbonitril beinhaltet typischerweise eine Mehrkomponentenreaktion (MCR)-Strategie. Eine gängige Methode umfasst die Reaktion von Aldehyden, Malononitril und β-Ketoestern in Gegenwart eines Katalysators. Diese Reaktion wird unter milden Bedingungen durchgeführt, oft in Essigsäure, und liefert das gewünschte Produkt in guten bis hohen Ausbeuten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussanlagen beinhalten, um die Effizienz und Skalierbarkeit zu verbessern. Der Einsatz von automatisierten Systemen und optimierten Reaktionsbedingungen stellt eine gleichbleibende Qualität und eine hohe Ausbeute des Endprodukts sicher .

Analyse Chemischer Reaktionen

Reaktionstypen

6-Amino-4-(3,5-Dichlor-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Sie kann nukleophile und elektrophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Derivate der ursprünglichen Verbindung, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

6-Amino-4-(3,5-Dichlor-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Schlüsselzwischenprodukt bei der Synthese anderer heterocyclischer Verbindungen.

Biologie: Die Verbindung wird im Studium der Enzyminhibition und Rezeptorbindung eingesetzt.

Medizin: Sie hat potenzielle therapeutische Anwendungen, darunter entzündungshemmende, antimikrobielle und Antikrebsaktivitäten.

Wirkmechanismus

Der Wirkmechanismus von 6-Amino-4-(3,5-Dichlor-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es kann bestimmte Enzyme hemmen oder an bestimmte Rezeptoren binden, was zur Modulation biologischer Prozesse führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

Wirkmechanismus

The mechanism of action of 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-4H-pyran-3-carbonitril-Derivate: Diese Verbindungen teilen eine ähnliche Grundstruktur und zeigen vergleichbare pharmakologische Eigenschaften.

Imidazol-Derivate: Diese Verbindungen besitzen ebenfalls eine heterocyclische Struktur und sind für ihre große Bandbreite an biologischen Aktivitäten bekannt.

Eigenschaften

Molekularformel |

C19H12Cl2N4O2 |

|---|---|

Molekulargewicht |

399.2 g/mol |

IUPAC-Name |

6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C19H12Cl2N4O2/c20-10-6-11(17(26)13(21)7-10)14-12(8-22)18(23)27-19-15(14)16(24-25-19)9-4-2-1-3-5-9/h1-7,14,26H,23H2,(H,24,25) |

InChI-Schlüssel |

UBGOZBZWEHYLKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=CC(=C4)Cl)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)

![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)

![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)